molecular formula C21H23N5O4 B2488443 Ethyl 4-(3-ethyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate CAS No. 887460-28-8

Ethyl 4-(3-ethyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate

Cat. No. B2488443
CAS RN: 887460-28-8
M. Wt: 409.446
InChI Key: VVVUOSHFIPFQNR-UHFFFAOYSA-N
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Description

The synthesis and study of specific compounds, such as Ethyl 4-(3-ethyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate, involve detailed chemical processes aiming to understand their molecular structure, chemical reactions, and physical and chemical properties. These compounds are often synthesized and analyzed to explore their potential applications in various fields, excluding direct drug use and dosage or side effects.

Synthesis Analysis

The synthesis of complex organic compounds involves multi-step reactions that provide insights into the compound's structure and potential reactivity. For instance, the synthesis of Ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate involved single-crystal X-ray crystallography to determine its structure, demonstrating a specific approach to understanding compound formation (Manolov, Morgenstern, & Hegetschweiler, 2012).

Molecular Structure Analysis

Molecular structure analysis often employs techniques like X-ray crystallography, as seen in the synthesis of related compounds. This analysis reveals the geometric arrangement of atoms within a molecule, providing insights into its potential interaction with other molecules (Zhu et al., 2012).

Chemical Reactions and Properties

The chemical reactions and properties of a compound are central to understanding its behavior under various conditions. For example, studies on derivatives of similar compounds have shown a range of reactivities and properties that can inform the expected behavior of Ethyl 4-(3-ethyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate (Mohareb & Gamaan, 2018).

Scientific Research Applications

Synthesis and Chemical Modifications

  • Ethyl 4-(3-ethyl-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h] purin-8-yl)benzoate and its derivatives are synthesized through various chemical reactions, including regiospecific deoxygenation and novel syntheses of benzo[4,5]imidazo[1,2-a]pyridine derivatives. These processes involve the manipulation of ester and benzoyl groups to create new chemical entities with potential for further functionalization and study in various fields of chemistry and biology (Bartlett et al., 1983), (Goli-Garmroodi et al., 2015).

Protective Groups in Synthesis

  • The compound and related structures have been utilized as protective groups for alcohols in the synthesis of complex molecules, including phosphatidylinositol analogues, demonstrating the versatility of these compounds in synthetic organic chemistry (Watanabe & Nakamura, 1997).

Potential Biological Activities

  • Research into the cardiovascular effects of derivatives indicates their potential as antihypertensive agents. These studies explore the interaction of these compounds with various biological receptors, providing a foundation for the development of new therapeutic agents (Touzeau et al., 2003).

Electrochromic Materials

  • Derivatives have been studied for their electrochemical and electrochromic properties, particularly in the context of conducting polymers. These materials show promise in applications ranging from smart windows to display technologies, indicating the broad applicability of these chemical structures in materials science (Hu et al., 2013).

Future Directions

: NIST Chemistry WebBook : Alkane Nomenclature Practice Problems : [Naming Cycloalkanes](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_%28Smith%29/04%3A_Alkanes/4.05%3A_Naming_Cycloalkanes

properties

IUPAC Name

ethyl 4-(2-ethyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-6-24-18(27)16-17(23(5)21(24)29)22-20-25(12(3)13(4)26(16)20)15-10-8-14(9-11-15)19(28)30-7-2/h8-11H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVUOSHFIPFQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=C(C=C4)C(=O)OCC)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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